molecular formula C8H9NO5S B8481251 2-Hydroxysulfamoyl-benzoic acid methyl ester

2-Hydroxysulfamoyl-benzoic acid methyl ester

Cat. No.: B8481251
M. Wt: 231.23 g/mol
InChI Key: HGKMKKQHZGZTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxysulfamoyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

methyl 2-(hydroxysulfamoyl)benzoate

InChI

InChI=1S/C8H9NO5S/c1-14-8(10)6-4-2-3-5-7(6)15(12,13)9-11/h2-5,9,11H,1H3

InChI Key

HGKMKKQHZGZTLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium carbonate (3.53 g, 25.57 mmol) in water (3.6 ml) was added dropwise to a solution of hydroxylamine hydrochloride (1.76 g, 25.57 mmol) in water (2.4 ml) at 0° C. maintaining an internal reaction temperature between 5° C. and 15° C. THF (12 ml) and methanol (3 ml) were added, followed by 2-chlorosulfonyl-benzoic acid methyl ester (3 g, 12.78 mmol) portionwise maintaining a temperature below 15° C. and the reaction mixture was stirred at ambient temperature until complete consumption of the sulfonyl chloride was observed by tlc. The resulting suspension was concentrated to remove any volatiles and the aqueous suspension was extracted with diethyl ether (2×100 ml). The organic portion was dried over sodium sulphate, filtered and concentrated in vacuo to yield the crude N-hydroxy sulfonamide. Purification was achieved by chromatography on silica gel eluting with heptane:ethyl acetate (8:2 v:v) to give the parent compound as a white solid (1.3 g, 44% yield); δH (400 MHz, DMSO) 9.87 (1H, d, 3.4 Hz), 9.39 (1H, d, 3.2 Hz), 7.97 (1H, m), 7.77 (2H, m), 7.68-7.72 (1H, m), 3.83 (3H, s); TR=1.43 min.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
44%

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